[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
CAS No.: 387855-49-4
Cat. No.: VC11912173
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387855-49-4 |
|---|---|
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | [2-(2-ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H17NO4S/c1-3-20-13-7-5-4-6-12(13)17-15(18)10-21-16(19)14-9-8-11(2)22-14/h4-9H,3,10H2,1-2H3,(H,17,18) |
| Standard InChI Key | KHJKERNMMVYYPP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(S2)C |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(S2)C |
Introduction
[(2-Ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. It features a unique structure that includes a thiophene ring, an ethoxyphenyl group, and a carbamoyl functional group. This compound is of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science, due to its potential biological activities and applications in drug discovery.
Synthesis Methods
The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. Common methods include the formation of the thiophene ring using techniques like the Gewald reaction, followed by functionalization steps to introduce the desired substituents. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological Activities and Applications
Thiophene derivatives, including [(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, are known for their diverse biological activities. These compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in medicinal chemistry. The unique structural features of this compound allow it to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity and influencing biochemical pathways.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection treatment |
| Anti-inflammatory | Inflammation reduction |
| Anticancer | Cancer therapy |
Comparison with Similar Compounds
[(2-Ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate shares structural similarities with other thiophene derivatives but is distinguished by its specific functional groups. For example, [(2-methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has a methoxy group instead of an ethoxy group, which can affect its electronic properties and biological interactions.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| [(2-Ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | Ethoxy group | Potential antimicrobial, anti-inflammatory |
| [(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | Methoxy group | Similar biological activities, different electronic properties |
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